6-amino-2-methyl-1H-pyrimidin-4-one;hydrate
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Overview
Description
6-amino-2-methyl-1H-pyrimidin-4-one hydrate . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The molecular formula of this compound is C5H9N3O2 , and it has a molecular weight of 143.15 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-methyl-1H-pyrimidin-4-one hydrate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions to form the pyrimidine ring. The reaction conditions often include the use of solvents like ethanol or water and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-amino-2-methyl-1H-pyrimidin-4-one hydrate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The amino and methyl groups on the pyrimidine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
6-amino-2-methyl-1H-pyrimidin-4-one hydrate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving nucleic acids and their analogs due to its structural similarity to nucleotides.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-amino-2-methyl-1H-pyrimidin-4-one hydrate involves its interaction with specific molecular targets. In biological systems, it may act by mimicking or inhibiting natural nucleotides, thereby affecting processes such as DNA replication or enzyme activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-amino-2-methyl-4-pyrimidinol
- 6-amino-2-methyl-3H-pyrimidin-4-one
Uniqueness
6-amino-2-methyl-1H-pyrimidin-4-one hydrate is unique due to its specific structural features, such as the presence of both amino and methyl groups on the pyrimidine ring. These features can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .
Properties
IUPAC Name |
6-amino-2-methyl-1H-pyrimidin-4-one;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O.H2O/c1-3-7-4(6)2-5(9)8-3;/h2H,1H3,(H3,6,7,8,9);1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DASZPEWSQNRDMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C=C(N1)N.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C=C(N1)N.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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